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Compound of Interest

Compound Name: Isoeugenyl acetate

Cat. No.: B3029221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the analytical profile of isoeugenyl acetate,

a key compound in the flavor, fragrance, and pharmaceutical industries. Through a comparative

analysis with its structural isomer, eugenyl acetate, and a related compound, methyl eugenol,

this document offers a comprehensive overview of their characteristic analytical data obtained

through Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The presented data, summarized in

clear, comparative tables, alongside detailed experimental protocols and workflow

visualizations, is intended to support researchers in compound identification, quality control,

and method development.

Comparative Analytical Data
The following tables summarize the key analytical data for isoeugenyl acetate, eugenyl

acetate, and methyl eugenol, facilitating a direct comparison of their spectral characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
Table 1: Comparison of GC-MS Data
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Parameter Isoeugenyl Acetate Eugenyl Acetate Methyl Eugenol

Molecular Ion (m/z) 206 206[1] 178

Major Fragments

(m/z)

164, 149, 133, 121,

103, 91, 77, 43

164, 149, 133, 121,

103, 91, 77, 43[1]

178, 163, 147, 135,

107, 91, 77

Base Peak (m/z) 164 164[1] 178

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Comparison of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Isoeugenyl Acetate Eugenyl Acetate Methyl Eugenol

~7.01 (d, J=8.4 Hz,

1H)
Ar-H - -

~6.93 (d, 1H) - Ar-H[1] -

~6.81 (dd, 1H) - Ar-H[1] -

~6.78 (d, 1H) - Ar-H[1] ~6.76 (m, 3H)

~6.12 (dq, J=15.6, 6.4

Hz, 1H)
=CH - -

~5.95 (m, 1H) - -CH=CH₂[1] ~5.95 (m, 1H)

~5.10 (m, 2H) - -CH=CH₂[1] ~5.07 (m, 2H)

~3.83 (s, 3H) -OCH₃ - ~3.87 (s, 6H)

~3.79 (s, 3H) - -OCH₃[1] -

~3.35 (d, 2H) - Ar-CH₂-[1] ~3.32 (d, 2H)

~2.31 (s, 3H) -C(O)CH₃ - -

~2.29 (s, 3H) - -C(O)CH₃[1] -

~1.88 (dd, J=6.4, 1.6

Hz, 3H)
-CH=CH-CH₃ - -
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Table 3: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Isoeugenyl Acetate Eugenyl Acetate Methyl Eugenol

~169.2 C=O (ester) 169.1[1] -

~151.1 Ar-C 151.1[1] ~149.2

~149.2 - - Ar-C

~138.8 Ar-C 138.3[1] ~137.3

~138.3 - Ar-C[1] -

~130.4 Ar-C - -

~126.6 =CH - -

~123.1 Ar-CH 122.9 ~120.5

~120.5 Ar-CH 120.5[1] Ar-CH

~115.7 - -CH=CH₂ ~115.7

~112.7 Ar-CH 112.5[1] ~111.7

~111.2 - - Ar-CH

~55.9 -OCH₃ 55.8[1] ~55.9

~39.9 - Ar-CH₂- ~39.8

~21.1 -C(O)CH₃ 20.7[1] -

~18.4 -CH=CH-CH₃ - -

Infrared (IR) Spectroscopy Data
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
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Wavenumber
(cm⁻¹)

Vibration
Isoeugenyl
Acetate

Eugenyl
Acetate

Methyl
Eugenol

~3000-2850
C-H stretch

(aliphatic)
✓ ✓[1] ✓

~1765
C=O stretch

(ester)
✓ ✓[1] -

~1600, ~1510
C=C stretch

(aromatic)
✓ ✓[1] ✓

~1200-1000
C-O stretch

(ester and ether)
✓ ✓[1] ✓

~965
=C-H bend (trans

alkene)
✓ - -

~914
=C-H bend (out-

of-plane)
- ✓[1] ✓

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

represent typical procedures for the analysis of flavor and fragrance compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS

system).

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is commonly used for the separation of these compounds.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected in split mode (e.g., split

ratio 50:1). The injector temperature is typically set to 250°C.
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Oven Temperature Program: The analysis starts at a lower temperature (e.g., 60°C) and is

gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to

ensure the separation of compounds with different boiling points.

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The ion source

temperature is typically maintained at 230°C, and the quadrupole temperature at 150°C.

Mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra

with reference spectra in a database (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated

solvent (e.g., 0.5 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence.

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired with proton decoupling. A

wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer

relaxation delay are typically required compared to ¹H NMR.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts

per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory is a common and convenient setup.
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Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

For solid samples, a small amount of the powder is pressed firmly against the crystal.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically

subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) are co-

added to improve the signal-to-noise ratio.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified

and correlated with the presence of specific functional groups within the molecule.

Visualizations
The following diagrams illustrate the logical workflows for the described analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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